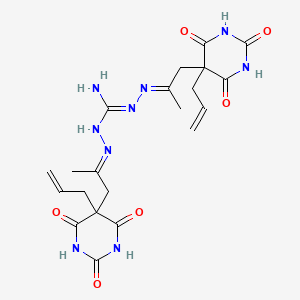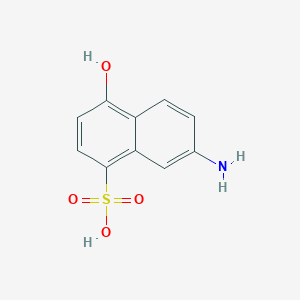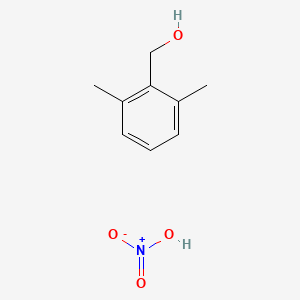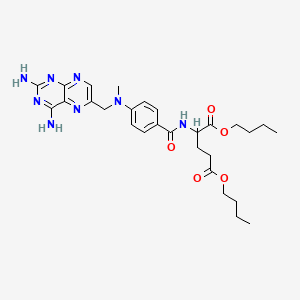
Dibutyl methotrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl methotrexate is a derivative of methotrexate, a well-known chemotherapy agent and immune-system suppressant. Methotrexate is used to treat various cancers, autoimmune diseases, and ectopic pregnancies . This compound, specifically, has been studied for its pharmacokinetics and metabolism in animal models .
Méthodes De Préparation
The synthesis of dibutyl methotrexate involves the esterification of methotrexate. This process typically includes the reaction of methotrexate with butanol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactors and purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Dibutyl methotrexate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can yield methotrexate and butanol as major products . The compound’s stability and reactivity are influenced by its ester groups, which can be cleaved under specific conditions .
Applications De Recherche Scientifique
It has been studied for its pharmacokinetics and metabolism in animal models, providing insights into its potential use as an antitumor agent . Additionally, research has focused on its use in drug delivery systems, particularly in the form of nanoparticles, to enhance the efficacy and reduce the toxicity of methotrexate . The compound’s ability to penetrate biological barriers and its improved tissue distribution properties make it a promising candidate for further research .
Mécanisme D'action
The mechanism of action of dibutyl methotrexate is similar to that of methotrexate. It acts by inhibiting dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis, repair, and cellular replication . The compound also affects various molecular targets and pathways, including the folate pathway, which is crucial for cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Dibutyl methotrexate can be compared with other methotrexate derivatives, such as monobutyl methotrexate and methotrexate itself. While methotrexate is widely used in clinical settings, this compound offers unique advantages, such as improved lipophilicity and tissue distribution . Similar compounds include monobutyl methotrexate, which has been studied for its pharmacokinetics and metabolism . The unique ester groups in this compound contribute to its distinct pharmacological properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
50602-77-2 |
|---|---|
Formule moléculaire |
C28H38N8O5 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
dibutyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35) |
Clé InChI |
SPTBIJLJJBZGDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


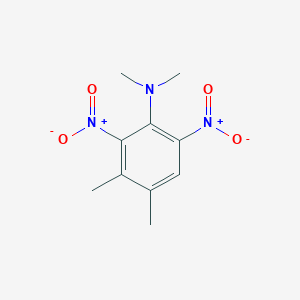
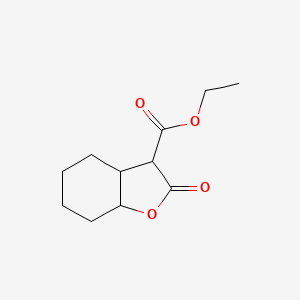
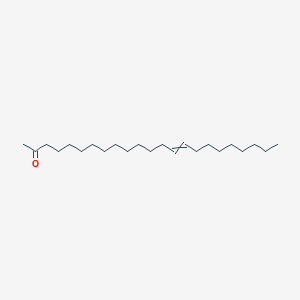
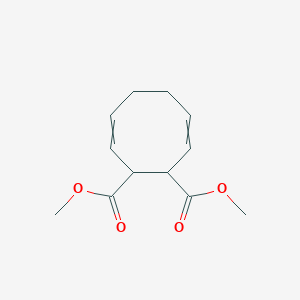
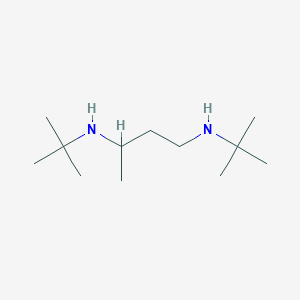
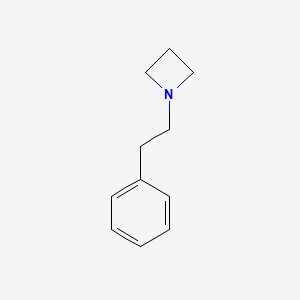



![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)

